Cas no 1567111-08-3 (Cyclopentane, [2-bromo-1-(ethoxymethyl)ethyl]-)
![Cyclopentane, [2-bromo-1-(ethoxymethyl)ethyl]- structure](https://www.kuujia.com/scimg/cas/1567111-08-3x500.png)
Cyclopentane, [2-bromo-1-(ethoxymethyl)ethyl]- Chemical and Physical Properties
Names and Identifiers
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- Cyclopentane, [2-bromo-1-(ethoxymethyl)ethyl]-
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- Inchi: 1S/C10H19BrO/c1-2-12-8-10(7-11)9-5-3-4-6-9/h9-10H,2-8H2,1H3
- InChI Key: BVDNRMVEULVQAM-UHFFFAOYSA-N
- SMILES: C1(C(COCC)CBr)CCCC1
Cyclopentane, [2-bromo-1-(ethoxymethyl)ethyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-676600-1.0g |
(1-bromo-3-ethoxypropan-2-yl)cyclopentane |
1567111-08-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-676600-2.5g |
(1-bromo-3-ethoxypropan-2-yl)cyclopentane |
1567111-08-3 | 2.5g |
$2268.0 | 2023-03-11 | ||
Enamine | EN300-676600-0.25g |
(1-bromo-3-ethoxypropan-2-yl)cyclopentane |
1567111-08-3 | 0.25g |
$1065.0 | 2023-03-11 | ||
Enamine | EN300-676600-0.05g |
(1-bromo-3-ethoxypropan-2-yl)cyclopentane |
1567111-08-3 | 0.05g |
$972.0 | 2023-03-11 | ||
Enamine | EN300-676600-0.5g |
(1-bromo-3-ethoxypropan-2-yl)cyclopentane |
1567111-08-3 | 0.5g |
$1111.0 | 2023-03-11 | ||
Enamine | EN300-676600-0.1g |
(1-bromo-3-ethoxypropan-2-yl)cyclopentane |
1567111-08-3 | 0.1g |
$1019.0 | 2023-03-11 | ||
Enamine | EN300-676600-10.0g |
(1-bromo-3-ethoxypropan-2-yl)cyclopentane |
1567111-08-3 | 10.0g |
$4974.0 | 2023-03-11 | ||
Enamine | EN300-676600-5.0g |
(1-bromo-3-ethoxypropan-2-yl)cyclopentane |
1567111-08-3 | 5.0g |
$3355.0 | 2023-03-11 |
Cyclopentane, [2-bromo-1-(ethoxymethyl)ethyl]- Related Literature
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Additional information on Cyclopentane, [2-bromo-1-(ethoxymethyl)ethyl]-
Cyclopentane, [2-bromo-1-(ethoxymethyl)ethyl] - A Comprehensive Overview
The compound Cyclopentane, [2-bromo-1-(ethoxymethyl)ethyl], with the CAS number 1567111-08-3, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a cyclopentane ring with a brominated ethyl group substituted with an ethoxymethyl moiety. The combination of these structural elements makes it a versatile building block in various synthetic pathways and applications.
Recent studies have highlighted the importance of brominated cyclopentanes in drug discovery and materials science. For instance, researchers have explored the use of Cyclopentane, [2-bromo-1-(ethoxymethyl)ethyl] as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitutions that are crucial in forming complex molecular architectures.
In terms of synthesis, the preparation of Cyclopentane, [2-bromo-1-(ethoxymethyl)ethyl] typically involves multi-step processes that include ring-opening reactions and subsequent functionalization. One notable approach reported in recent literature involves the use of transition metal catalysts to achieve high yields and selectivity in the formation of this compound. These advancements have significantly improved the efficiency of its production, making it more accessible for large-scale applications.
The ethoxymethyl substituent in this molecule plays a pivotal role in its reactivity and solubility properties. This group enhances the molecule's ability to participate in various organic reactions while also improving its compatibility with polar solvents. Such characteristics are particularly advantageous in pharmaceutical formulations where controlled release and bioavailability are critical factors.
Another area where Cyclopentane, [2-bromo-1-(ethoxymethyl)ethyl] has shown promise is in polymer chemistry. Its cyclopentane core provides structural rigidity, while the brominated ethyl group offers sites for functionalization. Researchers have utilized this compound as a monomer in the synthesis of novel polymers with tailored mechanical and thermal properties, opening new avenues for its application in advanced materials.
The cyclopentane ring system is also known for its stability and resistance to certain types of chemical degradation, which adds to the compound's appeal in industrial settings. Its stability under harsh conditions makes it suitable for use in high-performance lubricants and corrosion-resistant coatings.
In conclusion, Cyclopentane, [2-bromo-1-(ethoxymethyl)ethyl] stands out as a valuable molecule with diverse applications across multiple disciplines. Its unique structure and reactivity make it an essential component in modern organic synthesis, drug development, and materials innovation. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial contexts is expected to grow further.
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